4-(2-Ethoxyphenyl)piperidine hydrochloride
Overview
Description
4-(2-Ethoxyphenyl)piperidine hydrochloride is a compound with the CAS Number: 198334-35-9 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-(2-ethoxyphenyl)piperidine hydrochloride . It is a powder at room temperature .
Synthesis Analysis
Piperidones, which include 4-(2-Ethoxyphenyl)piperidine hydrochloride, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives . A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized from 4-aminophenol .Molecular Structure Analysis
The InChI code for 4-(2-Ethoxyphenyl)piperidine hydrochloride is 1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis
Piperidines, including 4-(2-Ethoxyphenyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(2-Ethoxyphenyl)piperidine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Cytotoxic Effects and Molecular Docking
- Cytotoxic Effect and Topoisomerase II Inhibition : A study demonstrated that 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a derivative of 4-(2-Ethoxyphenyl)piperidine, exhibits cytotoxic effects against breast cancer cells. This compound acts as a potent topoisomerase II inhibitor, as evidenced by molecular docking studies, which suggest it targets the ATP binding pocket (Siwek et al., 2012).
Antibacterial and Antioxidant Properties
- Synthesis and Biological Properties : Another research focused on synthesizing new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols and their hydrochlorides. These compounds demonstrated moderate antibacterial activity and certain derivatives showed high antioxidant activity (Гаспарян et al., 2011).
Acetylcholinesterase Inhibition
- Synthesis and SAR of Acetylcholinesterase Inhibitors : Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives revealed potent anti-acetylcholinesterase activity. A specific compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, emerged as one of the most potent inhibitors, indicating its potential in therapeutic applications (Sugimoto et al., 1992).
Pharmacological Evaluation
- Analgesic Properties : A study synthesized 3-methyl-4-(N-phenyl amido)piperidines, revealing some compounds with exceptional analgesic activity. Notably, one compound, cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-meth yl-4- [N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride, was identified for clinical evaluation due to its short duration of action, making it suitable for short surgical procedures (Lalinde et al., 1990).
Safety and Hazards
Future Directions
Piperidines, including 4-(2-Ethoxyphenyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The benzyl-piperidine group, for instance, is often necessary for the successful inhibition of cholinesterase receptors .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Some piperidine derivatives have been noted for their enhanced cns pharmacokinetic properties .
Result of Action
Piperidine derivatives are known for their biological and pharmacological activity .
Action Environment
The storage temperature for this compound is noted to be at room temperature .
properties
IUPAC Name |
4-(2-ethoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLYHDUTQRGSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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